molecular formula C18H16O2 B3055974 9-Phenanthrenebutanoic acid CAS No. 68151-16-6

9-Phenanthrenebutanoic acid

Cat. No.: B3055974
CAS No.: 68151-16-6
M. Wt: 264.3 g/mol
InChI Key: VBALUTDUDGQZGE-UHFFFAOYSA-N
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Description

9-Phenanthrenebutanoic acid is an organic compound with the molecular formula C18H16O2. It is derived from phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its applications in organic synthesis and material chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenebutanoic acid typically involves the functionalization of phenanthrene. One common method is the Friedel-Crafts acylation of phenanthrene with butanoic acid derivatives under acidic conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the oxidation of 9-phenanthrenol. This process involves the use of oxidizing agents like chromic acid or potassium permanganate under controlled conditions to yield the desired carboxylic acid.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phenanthrenequinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of 9,10-dihydrophenanthrene derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9-position of the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Hydrogen gas with a catalyst like Raney nickel.

    Substitution: Bromine in the presence of a solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene.

Scientific Research Applications

9-Phenanthrenebutanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of 9-Phenanthrenebutanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For instance, its derivatives have been studied for their ability to inhibit enzymes involved in inflammatory processes.

Comparison with Similar Compounds

    Phenanthrene: The parent compound, used in the synthesis of various derivatives.

    9-Phenanthrenol: An intermediate in the synthesis of 9-Phenanthrenebutanoic acid.

    Phenanthrenequinone: A product of the oxidation of phenanthrene.

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and material science.

Properties

IUPAC Name

4-phenanthren-9-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-18(20)11-5-7-14-12-13-6-1-2-8-15(13)17-10-4-3-9-16(14)17/h1-4,6,8-10,12H,5,7,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBALUTDUDGQZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500037
Record name 4-(Phenanthren-9-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68151-16-6
Record name 4-(Phenanthren-9-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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